

# (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid Hydrochloride: A Technical Guide

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## Compound of Interest

*Compound Name:* *cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and mechanism of action of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride. This compound, also known as cispentacin hydrochloride, is a non-proteinogenic  $\beta$ -amino acid with notable antifungal properties, making it a molecule of significant interest in the field of drug development.

## Core Physicochemical Properties

(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride is a white to almost white crystalline powder.<sup>[1]</sup> It is soluble in water.<sup>[1][2]</sup> The hydrochloride salt enhances the stability and solubility of the parent compound, (1R,2S)-2-aminocyclopentane-1-carboxylic acid.

Table 1: Physicochemical Properties of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid Hydrochloride

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	165.62 g/mol	[3]
CAS Number	128110-37-2	[1][4]
Melting Point	173-175 °C (decomposes)	[2]
Appearance	Almost white crystalline powder	[1]
Water Solubility	Soluble	[1][2]
LogP (Computed)	-2.16	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	3	[4]
Topological Polar Surface Area	63.3 Å <sup>2</sup>	[1]

## Synthesis and Purification

The synthesis of (1R,2S)-2-aminocyclopentane-1-carboxylic acid can be achieved through a stereoselective route starting from ethyl 2-oxocyclopentanecarboxylate. A detailed experimental protocol for the synthesis of the parent amino acid is outlined below, followed by the formation of the hydrochloride salt and subsequent purification methods.

### Experimental Protocol: Synthesis of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid

A scalable synthesis for all stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported. The synthesis of the (1R,2S) isomer involves the following key steps:

- **Reductive Amination:** Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)- $\alpha$ -phenylethylamine in the presence of a reducing agent to form the corresponding amino ester.

- **Diastereomeric Salt Resolution:** The resulting mixture of diastereomers is resolved using a chiral acid, such as (+)-dibenzoyl-d-tartaric acid, to isolate the desired (1R,2S) stereoisomer.
- **Hydrogenolysis:** The chiral auxiliary is removed via hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst.
- **Ester Hydrolysis:** The ethyl ester is hydrolyzed under acidic or basic conditions to yield the free amino acid.

The crude amino acid is obtained as a salt form after these steps.<sup>[5]</sup>

## Hydrochloride Salt Formation

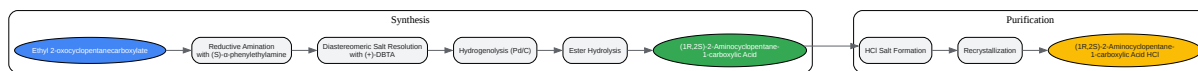
To form the hydrochloride salt, the isolated (1R,2S)-2-aminocyclopentane-1-carboxylic acid is dissolved in a suitable solvent, such as ethanol or diethyl ether, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

## Purification

Purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride can be achieved through several methods:

- **Recrystallization:** The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain a product of high purity.<sup>[2]</sup>
- **Ion-Exchange Chromatography:** As an amino acid, the compound can be purified using cation-exchange chromatography. The compound binds to the resin and is subsequently eluted with a pH or salt gradient.
- **Adsorption Chromatography:** Further purification can be performed using adsorption resins, where separation is based on polarity.

The following diagram illustrates a general workflow for the synthesis and purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.



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Caption: A general workflow for the synthesis and purification of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride.

Table 2: Spectroscopic Data for (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid and its Derivatives

Spectroscopic Technique	Data Summary	Source
$^1\text{H}$ NMR ( $\text{D}_2\text{O}$ )	$\delta$ 3.82–3.86 (m, 1H), 3.10–3.16 (m, 1H), 2.08–2.20 (m, 2H), 1.69–1.99 (m, 4H)	[5]
$^{13}\text{C}$ NMR ( $\text{D}_2\text{O}$ )	$\delta$ 176.6, 52.7, 45.5, 29.7, 27.2, 21.2	[5]
High-Resolution Mass Spectrometry (HRMS-ESI)	m/z: $[\text{M} + \text{H}]^+$ calculated for $\text{C}_6\text{H}_{12}\text{NO}_2$ : 130.0868; found: 130.0865	[5]

## Biological Activity and Mechanism of Action

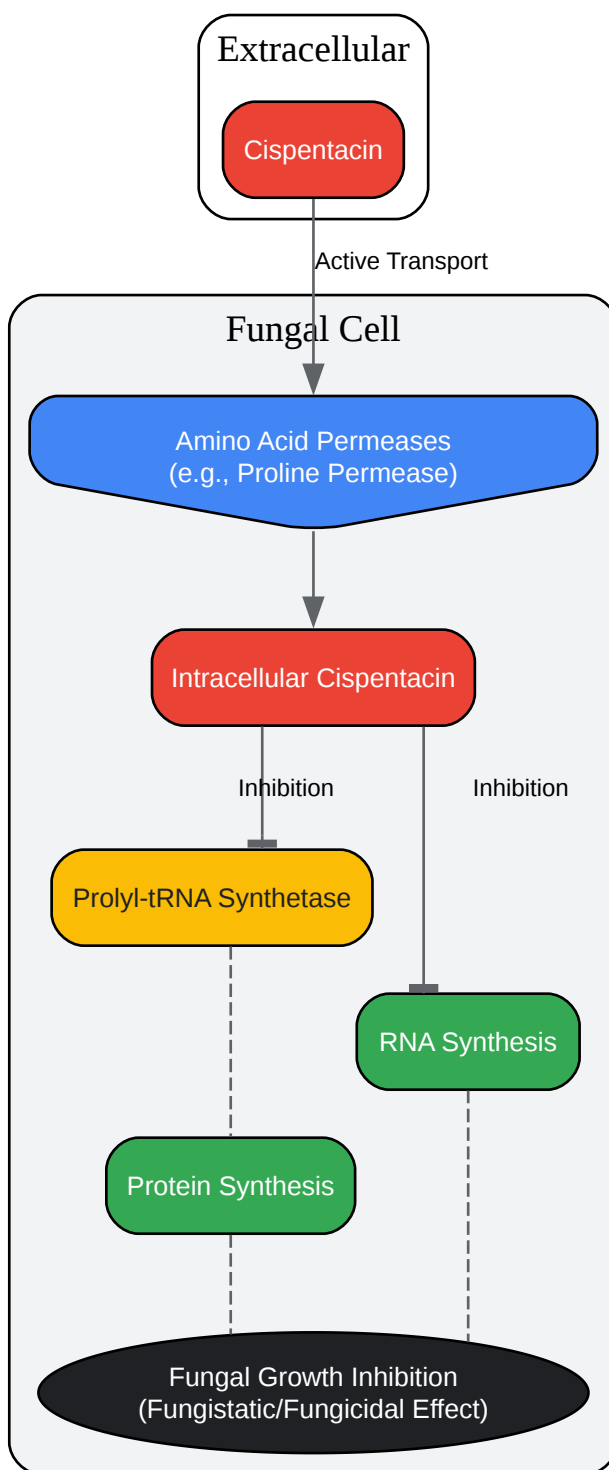
(1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride, as cispentacin, exhibits significant antifungal activity, particularly against *Candida albicans*. [6] Interestingly, it shows

weak in vitro activity but provides strong protection in in vivo mouse models of lethal *C. albicans* infection.[6]

The proposed mechanism of action involves a multi-step process that ultimately disrupts essential cellular functions in the fungal cell.

- **Active Transport:** Cispentacin is actively transported into *Candida albicans* cells. This process is mediated by amino acid permeases, including a specific proline permease.[2] The uptake is dependent on the proton motive force.[2]
- **Inhibition of Prolyl-tRNA Synthetase:** Once inside the cell, a primary target of cispentacin is prolyl-tRNA synthetase.[2] This enzyme is critical for the attachment of proline to its corresponding tRNA, a vital step in protein synthesis.
- **Disruption of Protein and RNA Synthesis:** By inhibiting prolyl-tRNA synthetase, cispentacin effectively halts protein synthesis.[2] It has also been shown to inhibit the incorporation of radiolabeled precursors into both protein and RNA.[2] This disruption of macromolecule synthesis leads to a fungistatic or fungicidal effect.

The following diagram illustrates the proposed signaling pathway for the antifungal action of cispentacin.



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Caption: Proposed mechanism of antifungal action of Cispentacin.

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